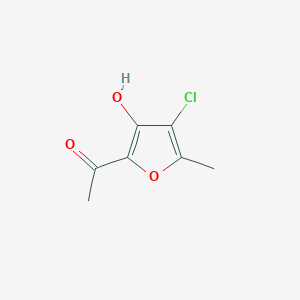
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone is a synthetic organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-hydroxy-5-methylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the acylation process.
Another method involves the use of 4-chloro-3-hydroxy-5-methylfuran-2-carboxylic acid as a starting material. This compound can be converted to the desired ethanone derivative through a decarboxylation reaction, often using heat and a suitable decarboxylation catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(4-Chloro-3-oxo-5-methylfuran-2-yl)ethanone.
Reduction: 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanol.
Substitution: 1-(4-Amino-3-hydroxy-5-methylfuran-2-yl)ethanone.
Scientific Research Applications
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxy groups can form hydrogen bonds or participate in other interactions with target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-hydroxy-5-methylphenyl)ethanone: Similar structure but with a phenyl ring instead of a furan ring.
1-(4-Bromo-3-hydroxy-5-methylfuran-2-yl)ethanone: Similar structure but with a bromo substituent instead of a chloro substituent.
1-(4-Chloro-3-methoxy-5-methylfuran-2-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone is unique due to the combination of its chloro, hydroxy, and methyl substituents on the furan ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
861357-60-0 |
|---|---|
Molecular Formula |
C7H7ClO3 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
1-(4-chloro-3-hydroxy-5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClO3/c1-3(9)7-6(10)5(8)4(2)11-7/h10H,1-2H3 |
InChI Key |
ISKMXCWXUPLBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C(=O)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


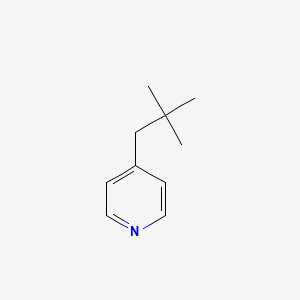

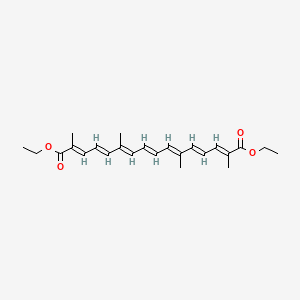
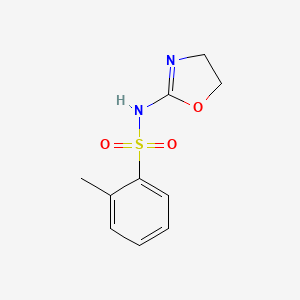

![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
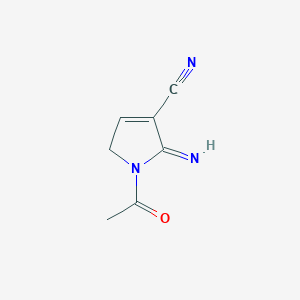
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
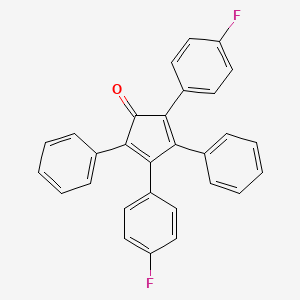
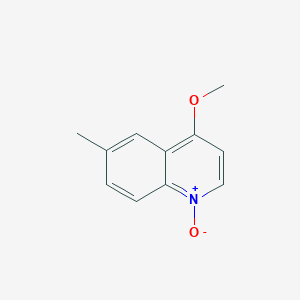
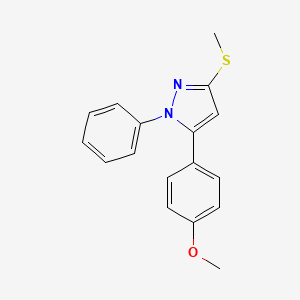
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)

